molecular formula C6H2Cl3NO B031935 2,6-Dichloronicotinoyl chloride CAS No. 58584-83-1

2,6-Dichloronicotinoyl chloride

Cat. No. B031935
CAS RN: 58584-83-1
M. Wt: 210.4 g/mol
InChI Key: JHMHYTKDALCQSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-dichloronicotinoyl chloride involves the chlorination of nicotinic acid derivatives. A practical approach is demonstrated through the reaction of enaminones with 2-chloronicotinoyl chloride or 2,6-dichloro-5-fluoronicotinoyl chloride leading to various N-acylation products. These products are precursors for further synthesis of polycondensed heterocycles, showcasing the compound's utility in complex organic synthesis processes (Valés et al., 2002).

Molecular Structure Analysis

Analyzing the molecular structure of 2,6-dichloronicotinoyl chloride and its derivatives involves understanding the coordination and bonding patterns within the compounds. For instance, the synthesis and crystal structure of di(2-aminopyrimidinium) trichlorodimethyl(2-aminopyrimidine)stannate(IV) chloride provides insights into the geometric parameters and coordination environments, which are essential for predicting the reactivity and stability of related compounds (Kourkoumelis et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 2,6-dichloronicotinoyl chloride is highlighted by its interactions with different functional groups. A notable reaction is with 2-mercaptoaniline and 2-hydroxyaniline, leading to diverse products based on the reactant used. These reactions underline the compound's versatility in synthesizing heterocyclic compounds and its significant reactivity towards nucleophiles (de Souza et al., 2006).

Physical Properties Analysis

Understanding the physical properties of 2,6-dichloronicotinoyl chloride, such as melting point, boiling point, solubility, and stability, is crucial for its handling and application in organic synthesis. While specific studies on these properties were not highlighted in the search results, they play a significant role in determining the compound's suitability for various chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of 2,6-dichloronicotinoyl chloride, including its reactivity with different functional groups, stability under various conditions, and role in catalysis, are central to its application in organic chemistry. The compound's ability to undergo regioselective Suzuki coupling reactions exemplifies its utility in constructing complex organic molecules with high precision (Yang et al., 2003).

Safety And Hazards

The safety data sheet for 2,6-Dichloronicotinoyl chloride indicates that it is a dangerous substance. It is labeled with the GHS05 and GHS07 hazard pictograms, indicating that it is corrosive and harmful . Specific handling precautions should be taken when working with this substance, including the use of personal protective equipment .

properties

IUPAC Name

2,6-dichloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMHYTKDALCQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483046
Record name 2,6-DICHLORONICOTINOYL CHLORIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloronicotinoyl chloride

CAS RN

58584-83-1
Record name 2,6-Dichloro-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58584-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DICHLORONICOTINOYL CHLORIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichlorpyridine-3-carbonyl chloride
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Synthesis routes and methods I

Procedure details

(1)-1 2,6-Dichloropyridine (20 g) was dissolved in tetrahydrofuran (200 ml), and, to the resulting solution, there was added dropwise a solution of n-butylithium (1.6M) in n-hexane (84.5 ml) in a flow of argon gas at a temperature of -78° C. over a period of 30 minutes. After the resulting solution was stirred for one hour at the same temperature, greatly excess carbon dioxide (solid) was added. After stirring for one hour, temperature was raised to -10° C., and, then, water and hydrochloric acid were added in order so that pH might be 1-2, and, thereafter, the resultant solution was extracted with ethyl acetate. After the obtained extract was dried over anhydrous sodium sulfate, solvent was distilled off under reduced pressure to dryness. To the obtained solid, there was added thionyl chloride (40 ml), and the resulting mixture was heated to reflux for three hours. The excess thionyl chloride was distilled off under reduced pressure, and, then, crude product was distilled under reduced pressure to form 2,6-dichloronicotinoyl chloride (19.8 g).
Quantity
20 g
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reactant
Reaction Step One
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200 mL
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84.5 mL
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Synthesis routes and methods II

Procedure details

(1)-2 A mixture of 2,6-dichloronicotinic acid (50.6 g) with thionyl chloride (100 ml) was refluxed for 2 hours. The excess thionyl chloride was distilled off under reduced pressure, and crude product was distilled under reduced pressure to give 2,6-dichloronicotinoyl chloride (44.9 g).
Quantity
50.6 g
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reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Oxalyl chloride (2M solution, 20 mL) (Aldrich, Milwaukee, Wis.) was added to a mixture of 2,6-dichloronicotinic acid (6.2 g) and N,N-dimethylformamide (DMF) (0.5 mL) in DCM (100 mL) at room temperature. After stirring at room temperature for 2 hours, the reaction was concentrated to give 2,6-dichloro-nicotinoyl chloride (used directly in the next step).
Quantity
20 mL
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reactant
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6.2 g
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reactant
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0.5 mL
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reactant
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100 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To 2,6-dichloropyridine-3-carboxylic acid (75, 1.00 g, 0.00521 mol) in dichloromethane (75 mL) was added 2M Oxalyl chloride (2.61 mL, 0.727 g, 0.00573 mol). The solution began to show vigorous gas evolution, which slowed but continued for about 2 hours. The reaction was allowed to continue at room temperature for an additional 3 hours. The reaction was concentrated to give the compound as a brown oil that crystallized on standing (76, 1.09 g, 99%).
Quantity
1 g
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reactant
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2.61 mL
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75 mL
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